Ethyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. The compound features a tert-butylphenyl group, which is known for its steric bulk and influence on the chemical properties of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or more saturated pyrrolidine derivatives.
Substitution: Formation of new functionalized pyrrolidine derivatives.
Scientific Research Applications
Ethyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butylphenyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: Contains a chlorine atom instead of a tert-butyl group.
Ethyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate: Contains a fluorine atom instead of a tert-butyl group.
Uniqueness
Ethyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical properties, reactivity, and biological activity. The steric bulk of the tert-butyl group can enhance the compound’s stability and selectivity in binding interactions, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C17H25NO2 |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-5-20-16(19)15-11-18-10-14(15)12-6-8-13(9-7-12)17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3 |
InChI Key |
BKKVJWOQRHFGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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